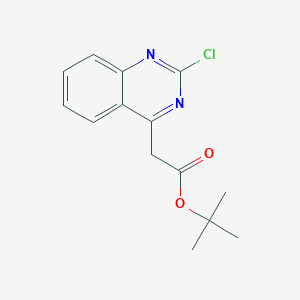

tert-Butyl 2-Chloroquinazoline-4-acetate

Description

Significance of Quinazoline (B50416) Core Structures in Heterocyclic Chemistry Research

Quinazoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered immense attention from researchers. nih.gov Their prevalence in numerous biologically active molecules, both natural and synthetic, underscores their importance. nih.gov The rigid, planar structure of the quinazoline core provides a versatile template for the development of compounds with a wide array of pharmacological activities. researchgate.net This has led to the emergence of quinazoline-based compounds as crucial therapeutic agents in various medical fields. nih.gov The continuous exploration of quinazoline chemistry is driven by the desire to discover novel compounds with enhanced biological efficacy and unique mechanisms of action. nih.gov

Overview of Quinazoline-4-Acetate Derivatives in Chemical Synthesis and Research

Within the broad family of quinazolines, derivatives bearing an acetate (B1210297) group at the 4-position represent a significant subclass. These quinazoline-4-acetate derivatives are valuable intermediates in organic synthesis, offering a reactive handle for further molecular elaboration. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing a gateway to a diverse range of more complex molecules. researchgate.net The presence of the acetate moiety can also influence the physicochemical properties of the parent quinazoline, impacting its solubility, stability, and bioavailability. researchgate.net

Scope and Objectives of Academic Investigations into tert-Butyl 2-Chloroquinazoline-4-acetate

Academic investigations into this compound and related compounds are typically multifaceted. A primary objective is the development of efficient and selective synthetic methodologies for their preparation. Researchers also aim to thoroughly characterize these molecules to understand their chemical and physical properties. A significant portion of the research is dedicated to exploring the reactivity of the 2-chloro position, utilizing it as a key strategic element in the synthesis of more complex molecular architectures. Ultimately, a major goal is to leverage the unique structural features of this compound to design and synthesize new molecules with potential applications in various fields, including materials science and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C14H15ClN2O2 |

|---|---|

Molecular Weight |

278.73 g/mol |

IUPAC Name |

tert-butyl 2-(2-chloroquinazolin-4-yl)acetate |

InChI |

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-12(18)8-11-9-6-4-5-7-10(9)16-13(15)17-11/h4-7H,8H2,1-3H3 |

InChI Key |

ZQCILCUXGQOQBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=NC(=NC2=CC=CC=C21)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 2 Chloroquinazoline 4 Acetate and Analogous Structures

Precursor Synthesis Strategies for Quinazoline-4-Acetate Frameworks

The construction of the quinazoline-4-acetate framework begins with the synthesis of appropriately functionalized precursors. The selection and preparation of these starting materials are critical for the successful assembly of the final complex structure.

Synthesis of Ortho-Substituted Benzoic Acid Derivatives

The most prevalent precursors for the synthesis of 4(3H)-quinazolinones are derivatives of anthranilic acid (2-aminobenzoic acid). acgpubs.orgnih.gov The general structure of quinazolinones is often built upon this ortho-substituted benzoic acid framework. acgpubs.org A versatile and environmentally friendly method for preparing a variety of substituted anthranilic acids is through the oxidative cleavage of isatins. researchgate.netscielo.br This method involves treating isatin (B1672199) or its derivatives with reagents like sodium hydroxide (B78521) and hydrogen peroxide, yielding anthranilic acids with diverse substitution patterns. scielo.br This approach is advantageous as it allows for the synthesis of anthranilic acids with substituents that might be difficult to introduce through direct electrophilic substitution on the aromatic ring. scielo.br

The reaction conditions for isatin oxidation are generally mild and the reaction times are short, typically completing within 15 minutes for isatins with substituents on the aromatic ring. scielo.br This method's efficiency makes it a valuable strategy for accessing the necessary ortho-substituted benzoic acid building blocks.

Derivatization of Isatin and Anthranilic Acid Intermediates

Both isatin and anthranilic acid serve as key intermediates that can be further derivatized to construct the quinazoline (B50416) ring. Isatoic anhydrides, which can be derived from anthranilic acids, are also common starting materials for quinazolinone synthesis. acgpubs.org

One of the most widely used methods for synthesizing 4(3H)-quinazolinones involves the acylation of anthranilic acid. nih.gov For instance, anthranilic acid can be condensed with chloroacetyl chloride. This reaction forms an N-acyl derivative which can then undergo cyclization, often via a benzoxazinone (B8607429) intermediate, to form the quinazolinone ring system. nih.gov Another approach involves the reaction of anthranilic acids with chloroacetonitrile (B46850) to produce 2-chloromethyl-4(3H)-quinazolinones, which are valuable intermediates for further modifications. nih.govresearchgate.net

The derivatization of isatin primarily involves its conversion to various substituted anthranilic acids, as previously mentioned. researchgate.netscielo.br This conversion provides access to a broad scope of precursors that can then be subjected to cyclization reactions to form the desired quinazoline core.

Formation of the Quinazoline Ring System in 2-Chloro-4-Substituted Analogues

The formation and subsequent functionalization of the quinazoline ring are pivotal steps in the synthesis of the target compound. These steps involve cyclocondensation to create the quinazolinone precursor, followed by specific halogenation.

Cyclocondensation Reactions for Quinazolinone Precursors

Cyclocondensation is the key reaction for forming the bicyclic quinazolinone system. A multitude of methods have been developed for this purpose. A common and historical method is the Niementowski reaction, where anthranilic acid is heated with formamide (B127407) to produce 4(3H)-quinazolinone. acgpubs.orgresearchgate.net

More contemporary methods often involve multi-component reactions. For example, 4(3H)-quinazolinones can be synthesized in good to excellent yields through the one-pot condensation of 2-amino-benzoic acid esters, ortho esters, and aromatic amines, catalyzed by ammonium (B1175870) chloride under solvent-free conditions. researchgate.net Another efficient approach is the microwave-assisted synthesis of 4(3H)-quinazolinones from the condensation of anthranilic acid, orthoesters (or formic acid), and substituted anilines, using heteropolyacids as catalysts. researchgate.net

A widely employed strategy involves the initial formation of a 2,3-disubstituted-1,3-benzoxazin-4-one from N-acylanthranilic acid, which is then treated with an amine source (like ammonia (B1221849) or a primary amine) to yield the corresponding 4(3H)-quinazolinone. This two-step process is highly versatile and allows for the introduction of various substituents at the 2 and 3 positions of the quinazolinone ring. nih.gov

| Starting Materials | Reagents/Catalyst | Conditions | Product Type |

| Anthranilic Acid, Formamide | Heat | 120-130°C | 4(3H)-Quinazolinone acgpubs.orgresearchgate.net |

| Anthranilic Acid, Orthoester, Amine | NH4Cl | Solvent-free | 2,3-Disubstituted-4(3H)-quinazolinone researchgate.net |

| Anthranilic Acid, Acyl Chloride | - | Step 1: Acylation | N-Acylanthranilic Acid nih.gov |

| N-Acylanthranilic Acid | Acetic Anhydride | Heat | Benzoxazinone Intermediate nih.gov |

| Benzoxazinone, Amine | - | Reaction with amine | 2,3-Disubstituted-4(3H)-quinazolinone nih.gov |

Halogenation at the C-2 Position of Quinazoline Nucleus

The introduction of a halogen, specifically chlorine, at the C-2 position is a critical step in synthesizing compounds like tert-Butyl 2-chloroquinazoline-4-acetate. This transformation is typically performed on a quinazolin-4-one precursor, where the oxo group at the C-2 position is converted into a chloro substituent. However, in the context of a 4(3H)-quinazolinone, the primary target for halogenation to create a 2-chloroquinazoline (B1345744) is the conversion of the C-4 keto group and the adjacent N-H into a 4-chloro substituent, often alongside chlorination at C-2 if a suitable precursor is used. For the specific synthesis of a 2-chloro-4-substituted quinazoline, the strategy often begins with a precursor that can be halogenated at the desired position.

Strategies for Introducing the Chloro Substituent at Position 2

Introducing a chloro group at the C-2 position of the quinazoline nucleus is generally achieved by converting a precursor like a quinazoline-2,4-dione or a 2-hydroxy-quinazolin-4-one into the corresponding 2-chloro derivative. The reactivity of the quinazoline ring positions plays a significant role in these transformations. The C-4 position is generally more susceptible to nucleophilic substitution than the C-2 position in 2,4-dichloroquinazolines. mdpi.commdpi.com

Therefore, a common synthetic route involves the creation of a 2,4-dichloroquinazoline (B46505) intermediate, which can then be selectively functionalized. The synthesis of 2,4-dichloroquinazoline derivatives can be accomplished using reagents like bis(trichloromethyl) carbonate (triphosgene) in reaction with o-aminobenzonitrile derivatives. vulcanchem.com More traditionally, chlorination is achieved by treating a quinazoline-2,4(1H,3H)-dione (derived from anthranilic acid) with powerful chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often in the presence of a catalyst like dimethylformamide (DMF). arkat-usa.org These harsh conditions effectively replace both hydroxyl groups (in the tautomeric form) with chlorine atoms.

For the synthesis of this compound, a plausible route would involve preparing a suitable quinazolinone precursor with the acetate (B1210297) side chain already installed at position 4. This precursor, likely a 2-oxo-1,2,3,4-tetrahydroquinazoline-4-acetic acid derivative, would then be subjected to chlorination at the C-2 position using reagents like POCl3 or SOCl2 to yield the final product.

| Precursor | Chlorinating Agent | Product |

| Quinazoline-2,4(1H,3H)-dione | POCl3 or SOCl2/DMF | 2,4-Dichloroquinazoline arkat-usa.org |

| o-Aminobenzonitrile | Bis(trichloromethyl) carbonate | 2,4-Dichloroquinazoline vulcanchem.com |

| 2-Hydroxy-4(3H)-quinazolinone | POCl3 | 2,4-Dichloroquinazoline |

Esterification and Functionalization at the C-4 Position

The introduction of an acetate moiety at the C-4 position of the 2-chloroquinazoline scaffold is a key transformation in the synthesis of the target compound. This typically involves the preparation of a suitable precursor, such as a quinazoline-4-carboxylic acid derivative, followed by esterification.

Synthesis of Quinazoline-4-Carboxylic Acid Derivatives

The synthesis of quinazoline-4-carboxylic acid derivatives serves as a critical entry point for C-4 functionalization. A common strategy involves the cyclization of anthranilic acid derivatives. For instance, 2-aminobenzamides can be reacted with various reagents to form the quinazolinone ring system, which can then be further functionalized. While direct synthesis of 2-chloroquinazoline-4-acetic acid is not widely documented, analogous structures like 2-substituted quinazoline-4-carboxylic acids have been prepared through one-pot, three-component condensation reactions. One such method involves the reaction of a hydrolyzed isatin (a salt of (2-aminophenyl)oxo-acetic acid), an aldehyde, and ammonium acetate. nih.gov This approach highlights a versatile route to quinazoline-4-carboxylic acids.

Another potential pathway to the necessary precursor involves the functionalization of a pre-formed quinazoline ring. For example, a 2-chloro-4-methylquinazoline (B1368962) could undergo oxidation of the methyl group to a carboxylic acid. However, controlling the reaction conditions to avoid unwanted side reactions on the chloro-substituted heterocyclic ring is a significant challenge.

Esterification Protocols for tert-Butyl Acetate Moiety Introduction

The introduction of the tert-butyl ester is a common protecting group strategy in organic synthesis. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental method. masterorganicchemistry.comuakron.edu However, the direct Fischer esterification with tertiary alcohols like tert-butanol (B103910) can be problematic due to the propensity of the alcohol to undergo elimination to form isobutene under acidic conditions. chemicalforums.com

To circumvent this, alternative esterification methods are often employed. One such method involves the activation of the carboxylic acid. For example, conversion of the carboxylic acid to an acyl chloride, followed by reaction with tert-butanol in the presence of a non-nucleophilic base, can provide the desired tert-butyl ester. Another approach utilizes coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net These methods proceed under milder conditions and can be more suitable for sensitive substrates.

A study on the esterification of various carboxylic acids with tert-butyl alcohol demonstrated the effectiveness of using benzotriazole (B28993) esters as intermediates, which are then reacted with tert-butyl alcohol in the presence of DMAP or calcined hydrotalcite as a base. researchgate.net This strategy could be applicable to the esterification of 2-chloroquinazoline-4-acetic acid.

| Esterification Method | Reagents | Conditions | Suitability for tert-Butyl Esters |

| Fischer Esterification | Carboxylic Acid, tert-Butanol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Low, due to isobutene formation chemicalforums.com |

| Acyl Chloride Method | Carboxylic Acid, Thionyl Chloride, tert-Butanol, Base (e.g., Pyridine) | Typically two steps, mild to moderate temperature | High |

| Carbodiimide Coupling | Carboxylic Acid, tert-Butanol, DCC/EDC, DMAP | Room temperature | High researchgate.net |

| Benzotriazole Ester Intermediate | Carboxylic Acid, HOBt, EDC, tert-Butanol, DMAP/Calcined Hydrotalcite | Room temperature | High researchgate.net |

Development of Regioselective Esterification Techniques

Regioselectivity is a critical consideration in the synthesis of complex molecules like this compound. When functionalizing a poly-substituted quinazoline, directing the esterification to the desired position is paramount. In the context of synthesizing the target compound, the precursor would likely be a 2-chloroquinazoline-4-acetic acid, where the position of the carboxylic acid group is already defined.

However, if the synthetic strategy involved functionalizing a quinazoline with multiple potential reaction sites, regioselective techniques would be essential. For instance, in polyhalogenated quinazolines, the chlorine atom at the C-4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the C-2 position. nih.govresearchgate.net This inherent reactivity difference can be exploited to selectively introduce a functional group at the C-4 position. While this applies to nucleophilic substitution, similar principles of electronic and steric effects would govern the regioselectivity of other functionalization reactions.

Modern Approaches to Quinazoline Synthesis Applicable to this compound

Recent advances in synthetic organic chemistry have provided powerful tools for the construction of the quinazoline scaffold, many of which offer advantages in terms of efficiency, selectivity, and sustainability.

Metal-Catalyzed Coupling Reactions for Quinazoline Scaffold Construction

Transition metal-catalyzed reactions have become indispensable in heterocyclic synthesis. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively used for the construction and functionalization of quinazolines. nih.gov For example, the Suzuki cross-coupling reaction can be used to introduce aryl or other groups at specific positions on the quinazoline ring. researchgate.net

A sequential palladium-catalyzed cross-coupling strategy has been developed for the regioselective functionalization of 2,4,7-trichloroquinazoline, demonstrating the ability to selectively manipulate different positions on the quinazoline core. nih.gov Such strategies could be adapted for the synthesis of the target molecule, potentially involving the coupling of a suitable building block at the C-4 position of a 2-chloroquinazoline intermediate.

Copper-catalyzed reactions have also emerged as a powerful tool for quinazoline synthesis. For instance, a visible light-induced photoredox copper-catalyzed oxidative Csp2–H annulation of amidines with terminal alkynes has been developed for the synthesis of functionalized quinazolines at room temperature. rsc.org

| Metal Catalyst | Reaction Type | Application in Quinazoline Synthesis | Reference |

| Palladium | Suzuki Cross-Coupling | Functionalization of halogenated quinazolines. researchgate.net | researchgate.net |

| Palladium | Sequential Cross-Coupling | Regioselective synthesis of polysubstituted quinazolines. nih.gov | nih.gov |

| Copper | Oxidative Csp2–H Annulation | Construction of the quinazoline scaffold from amidines and alkynes. rsc.org | rsc.org |

Green Chemistry Approaches in 2-Chloroquinazoline-4-acetate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

Several green approaches have been reported for the synthesis of quinazolines and their derivatives. One method describes the use of an acetic acid-functionalized magnetic silica-based catalyst for the synthesis of quinazolinone derivatives in water. nih.govproquest.com This approach offers the advantages of using a benign solvent and a recyclable catalyst.

Another green synthetic method for 2-substituted quinazolines involves a metal-free, organocatalytic oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen. nih.gov This system avoids the use of heavy metal catalysts and harsh oxidants. Furthermore, microwave-assisted synthesis has been employed to accelerate the formation of quinazoline derivatives, often leading to higher yields and shorter reaction times. nih.gov The use of molecular iodine as a catalyst with oxygen as the oxidant provides a transition-metal-free and solvent-free methodology for quinazoline synthesis, making it an environmentally and economically attractive option. organic-chemistry.org

These green methodologies, while not directly reported for the synthesis of this compound, provide a framework for developing more sustainable synthetic routes to this and other important quinazoline derivatives.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Systematic optimization of such a reaction would involve screening different bases, solvents, temperatures, and reaction times. For instance, in the alkylation of similar heterocyclic systems, bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) are commonly employed. The choice of solvent can also significantly influence the reaction outcome, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) often being preferred.

A hypothetical optimization study for the O-alkylation of 2-chloro-4(3H)-quinazolinone with tert-butyl bromoacetate (B1195939) is presented in the table below. This data illustrates how systematic variation of reaction parameters can lead to the identification of optimal conditions for maximizing the product yield.

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | DMF | 25 | 24 | 45 |

| 2 | K₂CO₃ (1.5) | DMF | 80 | 12 | 78 |

| 3 | Cs₂CO₃ (1.5) | DMF | 80 | 12 | 85 |

| 4 | NaH (1.2) | DMF | 25 | 6 | 65 |

| 5 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 72 |

| 6 | K₂CO₃ (1.5) | Acetone | reflux | 18 | 68 |

| 7 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 8 | 92 |

| 8 | Cs₂CO₃ (2.0) | Acetonitrile | 80 | 8 | 90 |

The data in the table suggests that cesium carbonate in acetonitrile at 80°C for 8 hours provides the highest yield for this hypothetical reaction. Such optimization studies are crucial for developing robust and efficient synthetic routes for complex molecules like this compound. The regioselectivity of the alkylation (N- vs. O-alkylation) is another critical factor that needs to be carefully controlled through the choice of reaction conditions. While N-alkylation is often a competing reaction, the use of specific base-solvent combinations can favor the desired O-alkylation product.

Chemical Reactivity and Transformation Pathways of Tert Butyl 2 Chloroquinazoline 4 Acetate

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Chloro Position

The chloro substituent at the C-2 position of the quinazoline (B50416) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is dictated by the electron-deficient nature of the pyrimidine (B1678525) ring within the quinazoline system, which stabilizes the intermediate formed during the substitution process. In related systems like 2,4-dichloroquinazoline (B46505), the C-4 position is generally found to be more reactive towards nucleophiles under mild conditions. stackexchange.commdpi.com However, in tert-Butyl 2-chloroquinazoline-4-acetate, the C-2 position is the primary site for such substitutions. The reaction typically proceeds via a two-stage addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov

Reactivity with Nitrogen-Containing Nucleophiles

The C-2 chloro group can be readily displaced by a variety of nitrogen-based nucleophiles, including primary and secondary amines, anilines, and heterocyclic amines. These reactions are fundamental for constructing more complex quinazoline derivatives. The reaction conditions often involve heating the quinazoline substrate with the amine in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and temperature can significantly influence the reaction rate and yield.

Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagents and Conditions | Product |

|---|---|---|

| Ammonia (B1221849) | NH₃, Ethanol, sealed tube, 120°C | tert-Butyl 2-aminoquinazoline-4-acetate |

| Aniline | Aniline, N,N-Dimethylformamide (DMF), 100°C | tert-Butyl 2-(phenylamino)quinazoline-4-acetate |

| Piperidine | Piperidine, Dioxane, reflux | tert-Butyl 2-(piperidin-1-yl)quinazoline-4-acetate |

| Hydrazine | Hydrazine hydrate, Isopropanol, reflux stackexchange.com | tert-Butyl 2-hydrazinylquinazoline-4-acetate |

Reactivity with Oxygen and Sulfur-Containing Nucleophiles

Oxygen-containing nucleophiles, such as alkoxides and phenoxides, and sulfur-containing nucleophiles, like thiolates, can also displace the C-2 chlorine atom. Thiolates are generally considered more potent nucleophiles than their corresponding alkoxides due to the higher polarizability of sulfur. masterorganicchemistry.com This often translates to faster reaction rates and milder conditions for reactions involving sulfur nucleophiles. rsc.org These reactions are typically performed in the presence of a base (e.g., sodium hydride, potassium carbonate) to generate the more reactive alkoxide or thiolate anion.

Table 2: Examples of SNAr Reactions with Oxygen and Sulfur Nucleophiles

| Nucleophile | Reagents and Conditions | Product |

|---|---|---|

| Sodium methoxide | NaOMe, Methanol (B129727), reflux | tert-Butyl 2-methoxyquinazoline-4-acetate |

| Phenol | Phenol, K₂CO₃, DMF, 110°C | tert-Butyl 2-phenoxyquinazoline-4-acetate |

| Thiophenol | Thiophenol, NaH, Tetrahydrofuran (THF), rt | tert-Butyl 2-(phenylthio)quinazoline-4-acetate |

| Sodium hydrosulfide | NaSH, Ethanol, 50°C | tert-Butyl 2-mercaptoquinazoline-4-acetate |

Modifications and Transformations of the tert-Butyl Acetate (B1210297) Moiety

The tert-butyl acetate group at the C-4 position offers a second site for chemical modification. The bulky tert-butyl group provides steric hindrance that influences the ester's reactivity, and it can be removed or transformed under specific conditions, often leaving the quinazoline core intact.

Hydrolysis Reactions of the Ester Linkage

The tert-butyl ester can be selectively cleaved to yield the corresponding carboxylic acid, 2-chloroquinazoline-4-acetic acid. This transformation is typically achieved under acidic conditions. The use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) at room temperature is a common method for this deprotection. researchgate.net Alkaline hydrolysis is also possible but may be less favored as it can promote competing nucleophilic attack at the C-2 position by the hydroxide (B78521) ion. epa.gov

Table 3: Hydrolysis of the tert-Butyl Ester

| Reagents and Conditions | Product |

|---|---|

| Trifluoroacetic acid (TFA), Dichloromethane, rt | 2-Chloroquinazoline-4-acetic acid |

| Formic acid, 70°C | 2-Chloroquinazoline-4-acetic acid |

| H₂SO₄, Dichloromethane researchgate.net | 2-Chloroquinazoline-4-acetic acid |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves replacing the tert-butoxy (B1229062) group with a different alkoxy group. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com Acid-catalyzed transesterification, for example using a large excess of methanol with a catalytic amount of sulfuric acid, would yield methyl 2-chloroquinazoline-4-acetate. organic-chemistry.org The reaction is typically driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.com

Table 4: Transesterification of the tert-Butyl Ester

| Alcohol | Reagents and Conditions | Product |

|---|---|---|

| Methanol | H₂SO₄ (cat.), Methanol, reflux | Methyl 2-chloroquinazoline-4-acetate |

| Ethanol | Sodium ethoxide, Ethanol, reflux masterorganicchemistry.com | Ethyl 2-chloroquinazoline-4-acetate |

| Benzyl alcohol | Zinc cluster catalyst, reflux organic-chemistry.org | Benzyl 2-chloroquinazoline-4-acetate |

Conversion to Amide Derivatives

The ester functionality can be converted into an amide group. This transformation is often carried out in a two-step process: first, hydrolysis of the ester to the carboxylic acid as described in 3.2.1, followed by a standard peptide coupling reaction with an amine. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate this amidation. A more direct approach involves the reaction of the ester with an amine at elevated temperatures, though this aminolysis is often less efficient for sterically hindered tert-butyl esters. researchgate.net Another method involves in-situ generation of an acid chloride from the tert-butyl ester, which then reacts readily with an amine. researchgate.net

Table 5: Conversion of the Ester to Amide Derivatives

| Amine | Reagents and Conditions | Product |

|---|

Stability and Degradation Pathways under Varying Chemical Environments

The stability of this compound is determined by the robustness of its constituent functional groups: the chloroquinazoline core and the tert-butyl acetate side chain. Degradation can be anticipated under hydrolytic, oxidative, or reductive conditions.

The most labile part of the molecule under many conditions is the tert-butyl ester.

Acidic Hydrolysis: In the presence of strong acids (e.g., HCl, H₂SO₄) and water, the ester will likely undergo hydrolysis to yield 2-chloroquinazoline-4-acetic acid and tert-butanol (B103910). The tert-butyl carbocation intermediate formed during this SN1-type cleavage is relatively stable.

Basic Hydrolysis: Under basic conditions (e.g., NaOH, KOH), saponification will occur, leading to the formation of the corresponding carboxylate salt (sodium 2-chloroquinazoline-4-acetate) and tert-butanol.

The chloroquinazoline core itself exhibits considerable aromatic stability but possesses reactive sites.

Nucleophilic Substitution: The C2-chloro group is susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles or under heating. This can be considered a degradation pathway if unintended, leading to substitution products with nucleophiles present in the medium (e.g., water, alcohols). nih.gov

Oxidative Degradation: Strong oxidizing agents can lead to the degradation of the aromatic system. mdpi.com Metabolic degradation in biological systems often involves cytochrome P450-mediated oxidation, which could lead to hydroxylation of the benzene (B151609) ring or oxidation of the tert-butyl group. nih.gov

Reductive Degradation: Catalytic hydrogenation or other reductive methods could lead to dechlorination at the C2 position, yielding tert-butyl quinazoline-4-acetate.

Table 3: Potential Degradation Pathways and Products

| Condition | Reactive Site | Pathway | Major Degradation Product(s) |

| Strong Acid (aq.) | tert-Butyl ester | Hydrolysis | 2-Chloroquinazoline-4-acetic acid, tert-Butanol |

| Strong Base (aq.) | tert-Butyl ester | Saponification | 2-Chloroquinazoline-4-acetate salt, tert-Butanol |

| Nucleophiles (e.g., R-NH₂) | C2-Chloro | Nucleophilic Substitution | tert-Butyl 2-(amino)quinazoline-4-acetate |

| Strong Oxidation | Aromatic rings, tert-Butyl group | Oxidation | Hydroxylated derivatives, Ring-opened products |

| Reduction (e.g., H₂/Pd) | C2-Chloro | Dechlorination | tert-Butyl quinazoline-4-acetate |

Structure Activity Relationship Sar Investigations of 2 Chloroquinazoline 4 Acetate Derivatives

Configurational and Conformational Influences on Molecular Interactions

The spatial arrangement of atoms and groups within a molecule, dictated by its configuration and conformation, is paramount in determining its interaction with biological macromolecules. For quinazoline (B50416) derivatives, the planarity of the core bicyclic system is a key feature, but the substituents introduce conformational flexibility that can significantly impact binding affinity and selectivity.

Impact of Substituents on the Quinazoline Core and Biological Target Recognition

The nature and position of substituents on the quinazoline scaffold are critical determinants of biological activity. nih.govnih.gov The electronic and steric properties of these substituents modulate the molecule's interaction with its biological target.

The chloro group at the C-2 position of the quinazoline ring plays a significant role in molecular recognition. As an electron-withdrawing group, it can influence the electron density of the entire quinazoline system, which can affect its ability to participate in electrostatic or hydrogen bonding interactions with a receptor. nih.gov Furthermore, the chlorine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The presence of a halogen at the C-2 position has been shown in various quinazoline derivatives to be crucial for their biological activity, often contributing to enhanced binding affinity. nih.gov The regioselective substitution of chlorine at the C-4 position is a common synthetic strategy, highlighting the differential reactivity and importance of substituents at various positions on the quinazoline core.

The tert-butyl group, due to its significant steric bulk, has a profound effect on the conformational preferences of the acetate (B1210297) side chain. conicet.gov.ar It is known to be a "conformational anchor" in many molecular systems. conicet.gov.ar Any modification to this group would be expected to alter the molecule's conformational landscape. Replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) would increase the conformational flexibility of the acetate side chain, potentially allowing it to adopt different orientations within a binding pocket. Conversely, introducing even bulkier substituents could further restrict conformational freedom. Such modifications are a key strategy in medicinal chemistry to fine-tune the fit of a ligand to its target, thereby improving potency and selectivity. In some cases, the steric hindrance from a bulky group like tert-butyl can also serve to orient the rest of the molecule favorably for key interactions or to prevent unfavorable interactions. nih.gov

Stereochemical Aspects in Ligand-Protein Binding Studies

Stereochemistry is a critical factor in the interaction between a small molecule and a chiral biological target such as a protein. While tert-butyl 2-chloroquinazoline-4-acetate itself is achiral, the introduction of chiral centers through modification of its substituents would necessitate a thorough investigation of the stereochemical requirements for binding. The differential activity of enantiomers is a well-established principle in pharmacology. Even in the absence of a chiral center, the three-dimensional shape of the molecule and its substituents must complement the topology of the protein's binding site for effective interaction. The fixed, albeit achiral, conformation imposed by the bulky tert-butyl group can be thought of as a specific "shape" that may be preferentially recognized by a target protein.

Computational Predictions for Structure-Activity Landscapes

Computational modeling has become an indispensable tool in modern drug discovery for predicting and rationalizing the SAR of new compounds. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into how structural modifications affect biological activity.

For derivatives of 2-chloroquinazoline-4-acetate, molecular docking studies can predict the preferred binding mode within a target protein's active site. researchgate.netresearchgate.net These models can elucidate key interactions, such as hydrogen bonds formed by the acetate group or halogen bonds involving the chloro substituent. QSAR models can be developed to correlate the physicochemical properties of a series of analogs with their biological activities, thereby guiding the design of more potent compounds. Such computational approaches can create a "structure-activity landscape," mapping out regions of chemical space that are likely to yield compounds with desired biological profiles. researchgate.net

Computational and Theoretical Investigations of Tert Butyl 2 Chloroquinazoline 4 Acetate and Analogues

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore the interaction between a ligand, such as a quinazoline (B50416) derivative, and its biological target, typically a protein or enzyme. These methods are crucial for understanding the structural basis of a compound's activity and for predicting its efficacy.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in elucidating the binding modes of quinazoline derivatives with various therapeutic targets. For instance, studies have successfully used docking to investigate the interactions of quinazoline analogues with targets like the Epidermal Growth Factor Receptor (EGFR), p21-activated kinases 4 (PAK4), and Matrix metalloproteinase-13 (MMP-13). nih.govbenthamdirect.comnih.gov

These docking studies reveal that the binding affinity of quinazoline derivatives is primarily governed by hydrogen bonds and hydrophobic interactions. benthamdirect.com For example, in the case of PAK4 inhibitors, the amino acid residue Leu398 plays a significant role in stabilizing the inhibitor within the active site. benthamdirect.com Similarly, docking analyses of quinazolinone derivatives against AKT1, a protein kinase involved in cancer, have shown that these compounds fit well into the active site, forming key interactions that support their biological activity. nih.gov The binding energies calculated from these simulations provide a quantitative measure of the binding affinity, helping to rank and select the most promising compounds for further development. nih.govijcce.ac.ir In one study, designed quinazoline derivatives showed strong binding affinities for the 4JQA protein, a key component in the inflammatory response, indicating their potential as anti-inflammatory agents. ijfmr.com

| Quinazoline Analogue Class | Biological Target | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |

|---|---|---|---|---|

| Quinazolinone derivatives | AKT1 | Asn 49, Lys 220, Ser 157, Arg 225, Trp 76 | High GoldScore values (e.g., 113.76) | nih.govnih.gov |

| Quinazoline derivatives | PAK4 | Leu398 | Not specified | benthamdirect.com |

| Quinazolinone derivatives | MMP-13 | Ser250, Gly248 | Not specified | nih.gov |

| 4-Anilinoquinazolines | EGFR/VEGFR-2 | Not specified | Binding energies of -6.39 kcal/mol (EGFR) and -8.24 kcal/mol (VEGFR-2) for lead compound | ijcce.ac.ir |

| Quinazolinone derivatives | PARP-1 | Not specified | Docking score of -10.343 for lead compound | eco-vector.com |

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. abap.co.in MD simulations have been employed to study quinazoline derivatives complexed with targets such as DNA gyrase subunit B (GyrB) and Filamenting temperature-sensitive Z (FtsZ) protein, which are crucial for antibacterial drug design. abap.co.in

Analyses of MD trajectories, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to assess the stability of the complex. abap.co.innih.gov A stable complex is indicated by low RMSD values, typically within a range of 1-3 Å, throughout the simulation. abap.co.in For instance, simulations of quinazoline compounds complexed with GyrB and FtsZ showed stable RMSD profiles, suggesting stable binding. abap.co.in Furthermore, MD simulations can enhance the understanding of binding by revealing the persistence of key interactions, such as hydrogen bonds, over the simulation period, providing a more accurate prediction of the ligand's binding free energy. nih.govtandfonline.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules. researchgate.net These calculations provide valuable information about the structure, stability, and reactivity of quinazoline derivatives, which is essential for understanding their mechanism of action and for designing new analogues with improved properties.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov

For quinazoline derivatives, FMO analysis helps to identify the most reactive sites in the molecule. researchgate.net The localization of the HOMO indicates the likely sites for electrophilic attack, whereas the localization of the LUMO points to the probable sites for nucleophilic substitution. researchgate.netresearchgate.net A smaller HOMO-LUMO energy gap suggests higher reactivity, which can be correlated with greater biological activity. nih.govresearchgate.net Theoretical studies on various quinazoline analogues have calculated these quantum chemical parameters to predict their reactivity and stability. researchgate.netmdpi.com

| Compound/Analogue Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Hydrazo glucosyl quinazolinone | Not specified | Not specified | 0.168 - 0.171 | researchgate.net |

| 3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-one (AYQ) | Not specified | Not specified | 4.999 | researchgate.net |

| 6-Bromo quinazoline derivative (8a) | -6.49 | -1.61 | 4.88 | nih.gov |

| 6-Bromo quinazoline derivative (8c) | -6.52 | -1.84 | 4.68 | nih.gov |

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution within a molecule. researchgate.netnih.gov The MEP map displays regions of varying electron density on the molecular surface, typically color-coded so that red indicates electron-rich (negative potential) regions, which are susceptible to electrophilic attack, and blue indicates electron-poor (positive potential) regions, which are prone to nucleophilic attack. researchgate.netresearchgate.net

For quinazoline derivatives, MEP analysis provides critical insights into their intermolecular interaction patterns, which are fundamental to their binding with biological receptors. bohrium.com By identifying the electrophilic and nucleophilic sites, MEP maps can help to explain and predict the formation of hydrogen bonds and other non-covalent interactions observed in docking studies. mdpi.comacs.org This information is invaluable for the rational design of new analogues with optimized binding characteristics.

In Silico Screening and Ligand-Based Design Methodologies

In silico screening and ligand-based design are computational strategies that leverage the structural information of known active compounds to discover and design new molecules with enhanced potency and desired properties. nih.govresearchgate.net These approaches are particularly effective for chemical scaffolds like quinazoline, for which a significant amount of structure-activity relationship (SAR) data is available.

Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, establish a mathematical correlation between the structural features of a series of compounds and their biological activity. nih.govproquest.com 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), use steric and electrostatic fields to build predictive models. benthamdirect.comnih.gov These models, once validated, can be used to predict the activity of newly designed quinazoline derivatives, guiding the synthetic efforts toward the most promising candidates. proquest.comfrontiersin.org

Virtual screening, another key in silico technique, involves the computational screening of large chemical libraries against a specific target to identify potential hits. nih.govfrontiersin.org This can be done through molecular docking (structure-based virtual screening) or by comparing molecules to a known active ligand (ligand-based virtual screening). These methodologies have been successfully applied to design novel quinazoline derivatives as inhibitors for various targets, including cancer-related proteins like EGFR and PARP-1. nih.goveco-vector.com The integration of these in silico approaches significantly streamlines the drug discovery process, making it more efficient and cost-effective. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies provide invaluable insights into the reaction mechanisms involved in the synthesis of quinazoline derivatives. These studies, often employing quantum chemical calculations, help in elucidating the intricate details of reaction pathways, identifying key intermediates, and characterizing transition states. This knowledge is instrumental in optimizing reaction conditions to improve yields and selectivity.

One of the common methods for synthesizing the quinazoline scaffold is through the cyclocondensation of appropriately substituted precursors. Computational studies on similar reactions have revealed the stepwise nature of these transformations. For instance, the cyclocondensation reaction between a 2-aminobenzoyl derivative and a suitable cyclizing agent can be modeled to understand the energetics of the reaction.

Illustrative Reaction Pathway Analysis:

A hypothetical reaction pathway for the formation of a quinazoline ring, analogous to what might be involved in the synthesis of tert-Butyl 2-Chloroquinazoline-4-acetate, can be computationally explored. This would typically involve:

Initial Adduct Formation: The reaction often commences with the formation of an initial adduct between the reactants.

Intramolecular Cyclization: This is a critical step where the quinazoline ring is formed. Theoretical calculations can determine the activation energy barrier for this step, which is crucial for understanding the reaction kinetics.

Dehydration/Elimination: Subsequent steps may involve the elimination of a small molecule, such as water, to yield the final aromatic quinazoline system.

Computational models can predict the geometries of the transition states for each of these steps. The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

Table 1: Hypothetical Energy Profile for a Key Step in Quinazoline Synthesis

| Step | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Intramolecular Cyclization | -10.5 | 15.2 | -5.8 | 25.7 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from theoretical studies.

By analyzing the electronic structure of the transition states, chemists can understand the factors that stabilize or destabilize them, providing a basis for catalyst design or for modifying the substrates to facilitate the reaction. For instance, the presence of electron-withdrawing or electron-donating groups on the reacting molecules can significantly influence the activation energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are powerful tools in drug discovery for predicting the activity of novel compounds, thereby guiding the rational design of more potent drugs. frontiersin.org

For quinazoline derivatives, QSAR studies have been extensively used to explore their anticancer activities, often as inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov These studies typically involve a series of quinazoline analogues with varying substituents, and their biological activities are determined experimentally.

A typical QSAR study involves the following steps:

Data Set Selection: A dataset of quinazoline analogues with their corresponding biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

Key Molecular Descriptors in QSAR Models of Quinazoline Analogues:

Several types of molecular descriptors have been found to be important in the QSAR models of quinazoline derivatives:

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms and dipole moments.

Steric Descriptors: These describe the size and shape of the molecule.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is important for its interaction with biological membranes and protein binding sites.

Table 2: Example of a QSAR Model for Quinazoline Analogues

| Descriptor | Coefficient | Contribution to Activity |

| LogP (Hydrophobicity) | 0.45 | Positive |

| Molecular Weight | -0.12 | Negative |

| Dipole Moment | 0.23 | Positive |

| Number of Hydrogen Bond Donors | -0.31 | Negative |

Note: This table represents a hypothetical QSAR model to illustrate the relationship between descriptors and activity.

The insights gained from QSAR models can be used to design new quinazoline derivatives with improved activity. For example, if a QSAR model indicates that increasing hydrophobicity at a particular position enhances activity, new analogues can be synthesized with more hydrophobic substituents at that position. This iterative process of QSAR modeling, design, and synthesis is a cornerstone of modern rational drug design. acs.org

In the context of this compound, a QSAR study would involve synthesizing a series of analogues with modifications at the tert-butyl, chloro, and acetate (B1210297) positions and evaluating their biological activities. The resulting QSAR model would provide valuable information on the structure-activity relationships for this specific class of quinazoline derivatives, paving the way for the development of novel and more effective therapeutic agents.

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No publicly available ¹H or ¹³C NMR data for tert-butyl 2-chloroquinazoline-4-acetate could be located. This includes a lack of information on chemical shifts, coupling constants, and multiplicities that would be necessary for a comprehensive assignment.

Comprehensive ¹H and ¹³C NMR Assignments

Specific ¹H and ¹³C NMR peak assignments for this compound are not documented in available scientific literature.

2D NMR Techniques for Connectivity and Conformation

There are no published studies utilizing 2D NMR techniques, such as COSY, HSQC, or HMBC, for the structural analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry data, including high-resolution mass spectrometry for elemental composition and tandem mass spectrometry for fragmentation pathway analysis, is not available for this compound in the searched databases and literature.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

No HRMS data providing the exact mass and elemental composition of this compound has been reported.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

There are no documented MS/MS studies to elucidate the fragmentation pathways of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption bands and the corresponding functional group analysis for this compound are not available in the public literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and stereochemistry, which are essential for confirming the molecular structure and understanding the solid-state properties of this compound.

Single Crystal X-ray Diffraction Analysis

The foundational step in the crystallographic study of this compound involves the growth of high-quality single crystals, a process that can be a rate-limiting step in structural analysis. nih.gov Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed to construct an electron density map of the molecule. From this map, the positions of individual atoms are determined, leading to a complete and precise molecular structure.

The analysis would confirm the planar quinazoline (B50416) ring system, the substitution of the chlorine atom at the 2-position, and the acetate (B1210297) moiety at the 4-position. Furthermore, it would define the conformation of the flexible tert-butyl acetate side chain, including the torsion angles that dictate its spatial orientation relative to the rigid quinazoline core.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Quinazoline Derivative. Note: This data is representative of a small organic molecule and serves as an example.

| Parameter | Value |

| Empirical formula | C₁₄H₁₅ClN₂O₂ |

| Formula weight | 278.73 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.12 Å, b = 15.45 Å, c = 9.87 Å |

| α = 90°, β = 105.3°, γ = 90° | |

| Volume | 1485.2 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.245 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.118 |

| Goodness-of-fit on F² | 1.05 |

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions. mdpi.com For this compound, the analysis would focus on identifying interactions such as hydrogen bonds, van der Waals forces, and potentially C-H···π interactions. mdpi.com

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of a synthesized compound and for isolating it from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques widely used for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For purity analysis of this compound, a reversed-phase HPLC method would typically be employed.

In such a setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The components elute based on their polarity, with less polar compounds being retained longer. The purity of the this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks.

Table 2: Example HPLC Method Parameters for Analysis of a Quinazoline Derivative.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for compounds that are volatile or can be made volatile through derivatization. scispace.com For this compound, GC-MS can be used to assess purity and confirm identity, provided the compound has sufficient thermal stability to be vaporized without decomposition in the GC inlet. lcms.cz

The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and affinity for the stationary phase. As the separated components exit the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a unique fragmentation pattern, which acts as a "molecular fingerprint" to confirm the compound's identity.

Table 3: Typical GC-MS Operating Conditions.

| GC Parameter | Setting |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (hold 10 min) |

| MS Parameter | Setting |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-500 m/z |

| Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of a material. scispace.com It measures the change in a sample's mass as it is heated over time in a controlled atmosphere. nih.gov For this compound, TGA provides critical information about its decomposition temperature and degradation profile.

A small amount of the sample is placed in a crucible on a microbalance within a furnace. The temperature is increased at a constant rate, and the mass is continuously monitored. The resulting TGA curve plots mass percentage against temperature. A sharp drop in the curve indicates a mass loss event, typically due to decomposition. The onset temperature of this drop is considered the point at which significant thermal degradation begins. The analysis can reveal if the decomposition occurs in a single step or through multiple stages, potentially allowing for the identification of the loss of specific fragments, such as the tert-butyl group, before the entire molecule degrades. scispace.com This information is vital for determining the compound's shelf-life and handling conditions at elevated temperatures.

Table 4: Representative TGA Data for a Heterocyclic Compound.

| Temperature (°C) | Mass (%) | Event |

| 25 - 200 | 100.0 | Stable, no mass loss |

| 215 | 99.5 | Onset of decomposition |

| 250 | 75.2 | First stage of major decomposition |

| 350 | 30.1 | Second stage of decomposition |

| 600 | 5.8 | Residual mass (ash) |

Future Research Directions and Emerging Avenues for Tert Butyl 2 Chloroquinazoline 4 Acetate Research

Development of Novel Derivatization Strategies and Analogue Libraries

The functional handles present in tert-Butyl 2-chloroquinazoline-4-acetate—the reactive 2-chloro substituent and the ester moiety—offer prime opportunities for extensive derivatization. Future research will likely focus on innovative strategies to expand the chemical space around the quinazoline (B50416) core, leading to the creation of diverse analogue libraries for biological screening.

One promising direction is the application of late-stage functionalization techniques. These methods would allow for the direct modification of the quinazoline scaffold at positions that are otherwise difficult to access through traditional synthesis. This could involve C-H activation strategies to introduce new substituents on the benzene (B151609) ring, thereby modulating the electronic and steric properties of the molecule.

Furthermore, the development of novel cross-coupling reactions will continue to be a key area of research. While standard methods for displacing the 2-chloro group are effective, there is a growing need for more sustainable and efficient catalytic systems. This includes the use of earth-abundant metal catalysts and photoredox catalysis to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions.

The creation of analogue libraries will also benefit from high-throughput synthesis and purification technologies. By combining parallel synthesis techniques with automated purification systems, researchers can rapidly generate and isolate large numbers of derivatives for biological evaluation. This will be crucial for exploring structure-activity relationships (SAR) and identifying new lead compounds.

| Derivatization Strategy | Potential Modification | Desired Outcome |

| Late-Stage C-H Functionalization | Introduction of alkyl, aryl, or heteroaryl groups on the benzene ring | Enhanced target binding and improved pharmacokinetic properties |

| Novel Cross-Coupling Reactions | Displacement of the 2-chloro group with a wider range of nucleophiles | Access to novel chemical space and improved synthetic efficiency |

| Photoredox Catalysis | Formation of new C-C and C-heteroatom bonds under mild conditions | Greener and more sustainable synthetic routes |

| High-Throughput Synthesis | Rapid generation of large analogue libraries | Accelerated discovery of new bioactive compounds |

Exploration of Alternative Biological Target Classes

Historically, quinazoline derivatives have been extensively investigated as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, leading to the development of several successful anti-cancer drugs. chemspeed.comnih.gov While this remains a fruitful area of research, future investigations should aim to explore a wider range of biological targets for this compound and its analogues.

One area of significant potential is the targeting of other kinase families. The human kinome consists of over 500 kinases, many of which are implicated in a variety of diseases beyond cancer, including inflammatory disorders, neurodegenerative diseases, and metabolic syndromes. High-throughput screening of quinazoline-based libraries against a broad panel of kinases could uncover novel inhibitors with therapeutic potential in these areas.

Beyond kinases, the quinazoline scaffold may also be suitable for targeting other enzyme classes, such as proteases, phosphatases, and epigenetic modifiers like histone deacetylases (HDACs). americanpharmaceuticalreview.com The rigid, heterocyclic nature of the quinazoline core can serve as a valuable starting point for the design of inhibitors that bind to the active sites of these enzymes.

Furthermore, there is growing interest in the development of chemical probes to investigate the function of less-studied proteins. Analogues of this compound could be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable their use in chemical biology studies aimed at identifying new drug targets and elucidating biological pathways.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives can be significantly enhanced by the adoption of flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for higher yields and purity.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. The continuous nature of flow synthesis also facilitates scale-up, making it an attractive approach for the production of larger quantities of key intermediates or final compounds. The synthesis of other heterocyclic compounds, such as quinolines, has been successfully demonstrated using flow chemistry, paving the way for its application to quinazoline synthesis. globalresearchonline.net

Automated synthesis platforms can be integrated with flow reactors to enable the rapid and efficient synthesis of analogue libraries. chemrxiv.orgresearchgate.netwhiterose.ac.uk These platforms can automatically perform a sequence of reactions, purifications, and analyses, allowing for the unattended synthesis of a large number of compounds. This high-throughput capability is essential for generating the chemical diversity needed for effective drug discovery campaigns.

The combination of flow chemistry and automated synthesis also opens the door for the implementation of self-optimizing systems. In such a setup, real-time reaction monitoring data is fed to a machine learning algorithm, which then adjusts the reaction conditions to maximize the yield or purity of the desired product. This closed-loop optimization can significantly accelerate the development of robust and efficient synthetic processes.

| Technology | Key Advantages | Application to this compound |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability | Improved synthesis of the core scaffold and its derivatives |

| Automated Synthesis Platforms | High-throughput library synthesis, unattended operation | Rapid generation of diverse analogue libraries for screening |

| Self-Optimizing Systems | Automated reaction optimization, accelerated process development | Efficient identification of optimal conditions for synthesis and derivatization |

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and derivatization of this compound can be achieved through the use of advanced spectroscopic techniques for real-time, in-situ monitoring. Process Analytical Technology (PAT) tools can provide valuable insights that are often missed with traditional offline analysis. globalresearchonline.netstepscience.comnih.gov

In-situ Raman and infrared (IR) spectroscopy are powerful techniques for monitoring the progress of chemical reactions in real-time. americanpharmaceuticalreview.comaiche.orgrsc.orgnih.govacs.orgresearchgate.net By inserting a probe directly into the reaction vessel, it is possible to continuously collect spectra that provide information about the concentration of reactants, intermediates, and products. This data can be used to determine reaction endpoints, identify the formation of byproducts, and develop kinetic models of the reaction. For example, the cyclization step in the formation of the quinazoline ring could be monitored by observing the appearance of characteristic vibrational bands of the product and the disappearance of the starting material's signals.

These spectroscopic techniques are particularly well-suited for integration with flow chemistry platforms. By placing a spectroscopic flow cell in-line with the reactor, it is possible to continuously monitor the composition of the reaction stream as it exits the reactor. This provides immediate feedback on the performance of the reaction and allows for rapid adjustments to the process parameters.

The large datasets generated by these in-situ monitoring techniques can be analyzed using multivariate data analysis methods, such as principal component analysis (PCA) and partial least squares (PLS) regression. These methods can help to identify subtle trends in the data and build predictive models that correlate the spectroscopic data with critical quality attributes of the product.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of new compounds derived from this compound. beilstein-journals.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and guide their optimization.

One key application of AI in this context is de novo drug design. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large libraries of known molecules to learn the underlying rules of chemical structure and bonding. These models can then be used to generate novel molecules with desired properties, such as high predicted binding affinity for a particular biological target. Starting with the this compound scaffold, these generative models could suggest novel substitutions at the 2- and 4-positions to enhance activity against a target of interest.

AI and ML can also be used to build predictive models for a wide range of properties, including biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govchemrxiv.org These models can be used to prioritize which newly designed compounds should be synthesized and tested, thereby saving time and resources. For example, a quantitative structure-activity relationship (QSAR) model could be developed to predict the inhibitory activity of new quinazoline derivatives against a particular kinase. nih.govchemrxiv.org

Furthermore, AI can be used to predict potential new biological targets for existing compounds. By analyzing the chemical structure of this compound and its analogues, and comparing them to compounds with known biological activities, it may be possible to identify previously unexplored therapeutic applications. This "in silico" target prediction can provide a starting point for new experimental investigations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 2-Chloroquinazoline-4-acetate, and how can reaction conditions be optimized?

- Methodology :

- Synthesis : Typically involves nucleophilic substitution at the 2-position of the quinazoline core. The tert-butyl ester group is introduced via coupling reactions (e.g., using tert-butyl chloroacetate in the presence of a base like NaH or K₂CO₃) .

- Optimization : Key parameters include temperature control (40–60°C for stability), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios (1:1.2 molar ratio of quinazoline precursor to tert-butyl reagent). Monitor progress via TLC or HPLC .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl group signals (δ ~1.4 ppm for CH₃, δ ~80 ppm for quaternary C) and quinazoline aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns consistent with chlorine presence .

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology :

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or direct light .

- Stability Monitoring : Periodic HPLC analysis to detect degradation (e.g., free carboxylic acid formation). Shelf life typically 6–12 months under optimal conditions .

Q. What safety protocols are essential during handling?

- Methodology :

- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill Management : Absorb with inert material (e.g., sand), avoid water to prevent dispersion, and dispose as hazardous waste .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence reactivity in downstream functionalization?

- Methodology :

- Mechanistic Studies : Compare reaction rates of this compound with less bulky analogs (e.g., methyl esters) in SNAr reactions. Use kinetic assays (UV-Vis monitoring) to quantify steric effects .

- DFT Calculations : Model transition states to assess steric hindrance using software like Gaussian. Explicit solvent models (e.g., DMSO) improve accuracy .

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?

- Methodology :

- Reproducibility Checks : Verify catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃), moisture levels (use molecular sieves), and oxygen exclusion (Schlenk techniques) .

- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, ligand ratio) and identify optimal conditions .

Q. What strategies mitigate byproduct formation during ester hydrolysis to 2-Chloroquinazoline-4-acetic acid?

- Methodology :

- Acid/Base Selection : Use TFA in DCM for controlled hydrolysis (0°C, 2–4 hrs) to minimize quinazoline ring decomposition .

- Byproduct Analysis : LC-MS to detect intermediates; optimize quenching (e.g., slow addition to cold NaHCO₃) .

Q. How does solvent polarity affect the compound’s solubility and reactivity in catalytic reactions?

- Methodology :

- Solvent Screening : Test solubility in DMSO, THF, and toluene using gravimetric analysis. Correlate with reaction rates in Mizoroki-Heck or Suzuki couplings .

- Kamlet-Taft Parameters : Quantify solvent effects on reaction outcomes (e.g., hydrogen-bond donor/acceptor capacity) .

Q. What computational tools are suitable for predicting degradation pathways under varying pH conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.